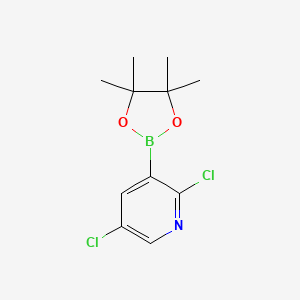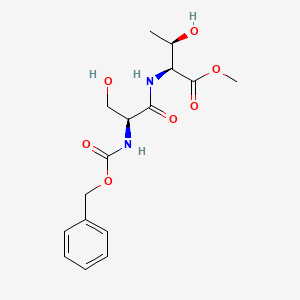
Z-Ser-thr-ome
Vue d'ensemble
Description
Z-Ser-thr-ome is a derivative of threonine . It has a molecular formula of C16H22N2O7 and a molecular weight of 354.36 .
Synthesis Analysis
The transgalactosylations of serine/threonine derivatives were investigated using β-galactosidase from Escherichia coli as a biocatalyst . The acceptor specificity of E. coli β-galactosidase was investigated using serine and threonine derivatives as acceptors .Molecular Structure Analysis
This compound has a molecular formula of C16H22N2O7 . It has an average mass of 267.278 Da and a monoisotopic mass of 267.110687 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 444.7±45.0 °C at 760 mmHg, and a flash point of 222.7±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .Applications De Recherche Scientifique
Essais d'activité des kinases
Z-Ser-thr-ome est utilisé dans les essais d'activité des kinases, tels que les kits d'essais Z’-LYTE™ Kinase proposés par Thermo Fisher Scientific. Ces essais sont essentiels pour la recherche en transduction du signal et en découverte de médicaments, permettant le criblage à haut débit et la mesure quantitative des valeurs d'IC50 des inhibiteurs. Ils sont également utilisés pour le criblage de nouveaux inhibiteurs de tyrosine et de sérine/thréonine kinases et le profilage de la sélectivité .
Découverte de médicaments
Dans le domaine de la découverte de médicaments, this compound joue un rôle dans le développement d'inhibiteurs de kinases. Il sert de substrat dans des essais qui aident à identifier des composés thérapeutiques potentiels capables de moduler l'activité des kinases, un facteur clé dans de nombreuses maladies .
Profilage de la sélectivité
Le profilage de la sélectivité est une autre application où this compound est utilisé. Il permet de déterminer la spécificité des inhibiteurs de kinases par rapport à un éventail de kinases, garantissant que les composés ont les effets thérapeutiques souhaités sans activité hors cible .
Développement de peptides sur mesure
this compound est impliqué dans le développement de peptides sur mesure, où il peut être utilisé pour créer des substrats peptidiques spécifiques adaptés à des kinases ou à des besoins de recherche particuliers .
Analyse quantitative
Le composé est utilisé dans l'analyse quantitative au sein des essais de kinases pour mesurer la concentration des inhibiteurs de kinases et leur efficacité à inhiber l'activité des kinases .
Criblage à haut débit
Le criblage à haut débit est un processus où this compound peut être appliqué pour tester rapidement des milliers à des millions d'échantillons pour l'activité biologique contre les kinases, accélérant ainsi le processus de découverte de médicaments .
Mécanisme D'action
Target of Action
Z-Ser-Thr-OMe is a metalloprotease inhibitor . It primarily targets serine, threonine, and aspartic acid proteases , which are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. These proteases play crucial roles in various biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Mode of Action
This compound inhibits the proteolytic activity of serine, threonine, and aspartic acid proteases by binding to their active sites . This binding prevents these enzymes from interacting with their substrates, thereby inhibiting their ability to catalyze the breakdown of proteins.
Biochemical Pathways
The inhibition of serine, threonine, and aspartic acid proteases by this compound can affect multiple biochemical pathways. For instance, these proteases are involved in the regulation of insulin signaling . By inhibiting these proteases, this compound could potentially impact the insulin signaling pathway, which plays a crucial role in regulating glucose homeostasis .
Pharmacokinetics
The compound’s molecular weight (35436 g/mol) and its physical form as a white fine flowing powder could provide some insights into its potential bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of serine, threonine, and aspartic acid proteases by this compound can lead to a decrease in protein breakdown, potentially affecting various cellular processes. For example, it could impact neuronal insulin signaling, which is crucial for many neuronal processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s storage temperature (0 - 8°C) suggests that it may be sensitive to temperature changes. Furthermore, the compound’s stability and efficacy could also be affected by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Z-Ser-thr-ome plays a crucial role in biochemical reactions, particularly in the phosphorylation of serine and threonine residues by kinases. It interacts with enzymes such as serine/threonine kinases, which transfer a phosphate group from ATP to the hydroxyl group of serine or threonine residues in the peptide. This phosphorylation event can be detected and measured using various biochemical assays, including fluorescence-based methods . The interaction between this compound and kinases is highly specific, allowing for precise studies of kinase activity and inhibition.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for kinases involved in cell signaling pathways. When phosphorylated, it can affect downstream signaling events, leading to changes in gene expression, cellular metabolism, and other cellular functions. For example, the phosphorylation of this compound by specific kinases can activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis . These effects are crucial for understanding the role of kinases in cellular processes and for developing targeted therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and binding by serine/threonine kinases. The kinase transfers a phosphate group from ATP to the serine or threonine residue in this compound, resulting in its phosphorylation. This phosphorylation event can alter the conformation and activity of the peptide, affecting its interactions with other biomolecules . Additionally, the phosphorylated form of this compound can be recognized by specific proteases or binding proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is crucial for its effectiveness in biochemical assays, and it is typically stored under conditions that prevent degradation . Over time, the phosphorylated form of this compound may undergo dephosphorylation or other modifications, affecting its activity and interactions with biomolecules. Long-term studies in vitro and in vivo can provide insights into the stability and persistence of this compound’s effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in kinase activity and downstream signaling pathways. Threshold effects may be observed, where a certain concentration of this compound is required to elicit a measurable response . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein phosphorylation and signal transduction. It interacts with enzymes such as serine/threonine kinases and phosphatases, which regulate its phosphorylation state . These interactions can influence metabolic flux and the levels of various metabolites, affecting overall cellular metabolism. Understanding the metabolic pathways involving this compound can provide insights into its role in cellular processes and its potential as a therapeutic target.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For example, this compound may be transported into the cytoplasm or nucleus, where it can interact with kinases and other biomolecules involved in signal transduction. The distribution of this compound within cells can influence its activity and effectiveness in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may be localized to the cytoplasm, where it can interact with cytoplasmic kinases, or to the nucleus, where it can influence nuclear signaling pathways . The localization of this compound can affect its activity and function, making it an important factor to consider in experimental studies.
Propriétés
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKCRHIRFPGAE-WXHSDQCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)
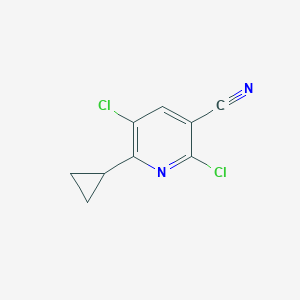
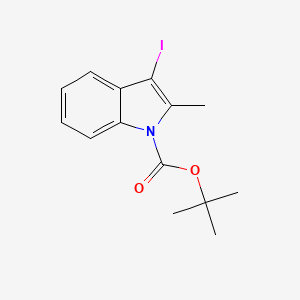



![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)
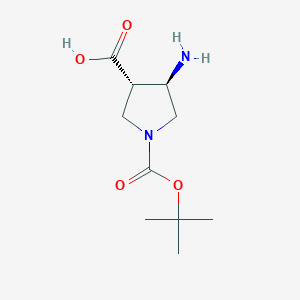
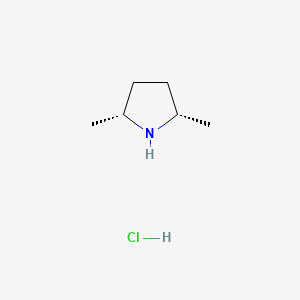
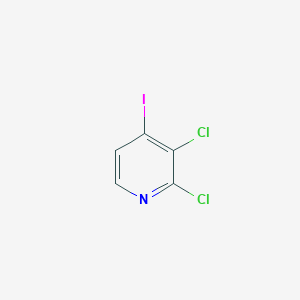

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B1390757.png)

